Hexokinase Substrate Kinetics and Species-Dependent Phosphorylation
5-Thio-D-glucose (5TG) serves as a substrate for yeast hexokinase with a Km of 4 mM and Vmax of 8.8 nmol/min/μg protein, whereas the typical Km of D-glucose for yeast hexokinase is approximately 0.1–0.2 mM, representing an approximately 20–40-fold reduction in apparent affinity [1]. 5TG competitively inhibits D-glucose phosphorylation with a Ki of 20 mM [1]. Critically, this substrate behavior is species-dependent: in rat brain hexokinase, 5TG binds with a Ki of ~0.2 mM but is not readily phosphorylated, distinguishing it from yeast hexokinase where phosphorylation proceeds [2]. This contrasts with 2-deoxy-D-glucose, which is efficiently phosphorylated by mammalian hexokinases and accumulates intracellularly as 2-DG-6-phosphate, producing cytotoxic ATP depletion [3].
| Evidence Dimension | Hexokinase substrate affinity and phosphorylation fate |
|---|---|
| Target Compound Data | Km = 4 mM (yeast hexokinase); Ki = 0.2 mM (rat brain hexokinase, non-substrate); Ki = 20 mM (competitive vs D-glucose phosphorylation) |
| Comparator Or Baseline | D-Glucose: Km ≈ 0.1–0.2 mM (yeast hexokinase); 2-DG: efficiently phosphorylated by mammalian hexokinases with intracellular trapping |
| Quantified Difference | ~20–40-fold higher Km than D-glucose in yeast; species-specific phosphorylation (yeast: substrate; rat brain: inhibitor only, not a substrate) |
| Conditions | Yeast hexokinase, pH 7.4; rat brain hexokinase, pH 7.4, 37 °C |
Why This Matters
The species-dependent phosphorylation dichotomy (substrate in yeast, non-substrate inhibitor in mammalian brain) makes 5TG uniquely suited for experiments requiring hexokinase engagement without the confounding downstream metabolite accumulation seen with 2-DG.
- [1] Chen M, Whistler RL. Action of 5-thio-D-glucose and its 1-phosphate with hexokinase and phosphoglucomutase. Arch Biochem Biophys. 1975;169(2):392–396. doi:10.1016/0003-9861(75)90180-0. View Source
- [2] Wilson JE, Chung V. Rat brain hexokinase: Further studies on the specificity of the hexose and hexose 6-phosphate binding sites. Arch Biochem Biophys. 1989;269(2):517–525. doi:10.1016/0003-9861(89)90135-5. View Source
- [3] Naik HM, Kumar S, Reddy JV, et al. Chemical inhibitors of hexokinase-2 enzyme reduce lactate accumulation, alter glycosylation processing, and produce altered glycoforms in CHO cell cultures. Biotechnol Bioeng. 2023;120(7):1861–1877. doi:10.1002/bit.28417. View Source
